![molecular formula C18H21N3O3S2 B5540785 (4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)
(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" belongs to a class of heterocyclic compounds that are significant in various chemical and pharmaceutical research areas due to their complex structure and potential biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep reactions, starting with basic heterocyclic skeletons and incorporating various functional groups through reactions such as cyclization, alkylation, and acylation (Elneairy et al., 2006). These processes are tailored to introduce specific substituents, influencing the final compound's chemical and physical properties.
Molecular Structure Analysis
The structural analysis of similar compounds involves detailed NMR spectroscopy and X-ray diffraction to elucidate their complex molecular frameworks. For instance, studies have detailed the molecular structures of related pyrazine and pyridine derivatives, providing insights into their three-dimensional arrangement and electronic distribution (Chimichi et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds like the one often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are essential for modifying the compound's chemical structure and, consequently, its reactivity and interactions with biological targets (Gad-Elkareem et al., 2006).
Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
The compound is instrumental in the synthesis of new heterocyclic compounds, demonstrating versatility in chemical reactions. For example, it has been used as a precursor for generating diverse heterocycles, which are core structures in many pharmaceutical agents and materials. These synthetic strategies leverage the unique reactivity of the compound's functional groups, facilitating the construction of complex molecular architectures with potential biological and chemical properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antimicrobial Activity
Research has also focused on evaluating the antimicrobial properties of heterocycles derived from this compound. These studies are crucial for identifying new therapeutic agents against resistant microbial strains. The synthesis of compounds with varying heterocyclic frameworks aims to explore the relationship between structure and antimicrobial efficacy, potentially leading to the development of new classes of antibiotics (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).
Coordination Chemistry with Metal Ions
This compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as lanthanum(III). These complexes are studied for their magnetic properties, potential as catalysts, and applications in materials science. The coordination behavior elucidates the electronic structure and bonding characteristics of the metal centers, contributing to the understanding of metal-ligand interactions in various chemical contexts (Wilson et al., 2015).
Propriétés
IUPAC Name |
1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-18(10-15-5-3-9-25-15)21-8-7-20(11-14-4-1-2-6-19-14)16-12-26(23,24)13-17(16)21/h1-6,9,16-17H,7-8,10-13H2/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCYQUBTICWMMR-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CC=CC=N3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

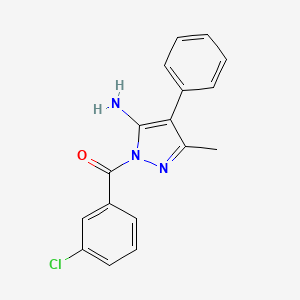
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)
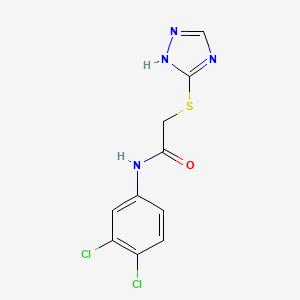
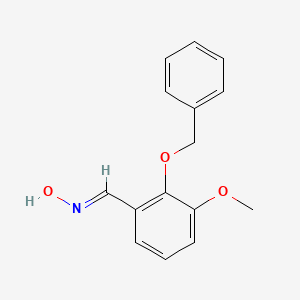
![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)
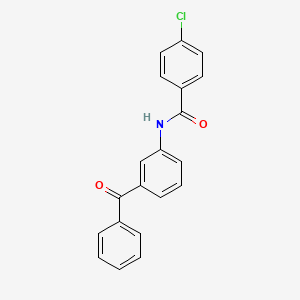
![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)
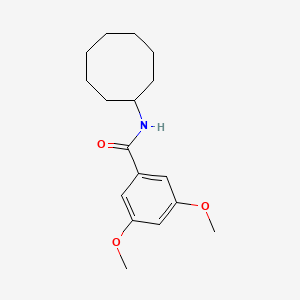
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)
![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)